

tert-butyl (4-formylphenyl)carbamate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl (4-formylphenyl)carbamate
Cat. No.:	B111903

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An In-Depth Technical Guide to the Spectral Analysis of **tert-butyl (4-formylphenyl)carbamate**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for **tert-butyl (4-formylphenyl)carbamate**, a key intermediate in synthetic organic chemistry and drug development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound. The focus is on not just presenting the data, but on interpreting it with the scientific rigor required in a research and development setting.

Introduction to **tert-butyl (4-formylphenyl)carbamate**: Structure and Significance

tert-butyl (4-formylphenyl)carbamate (TBFC) is a bifunctional organic molecule featuring a benzaldehyde moiety and a Boc-protected amine. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aldehyde group provides a reactive handle for nucleophilic additions and reductive aminations, while the Boc-protecting group offers a stable yet readily cleavable amine functionality, essential for multi-step syntheses.

Accurate characterization of TBFPC is paramount to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For TBFPC, both ^1H and ^{13}C NMR are essential for unambiguous identification.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) reveals the number of different types of protons and their connectivity within a molecule. The spectrum of TBFPC is expected to show distinct signals for the tert-butyl group, the aromatic protons, the amine proton, and the aldehyde proton.

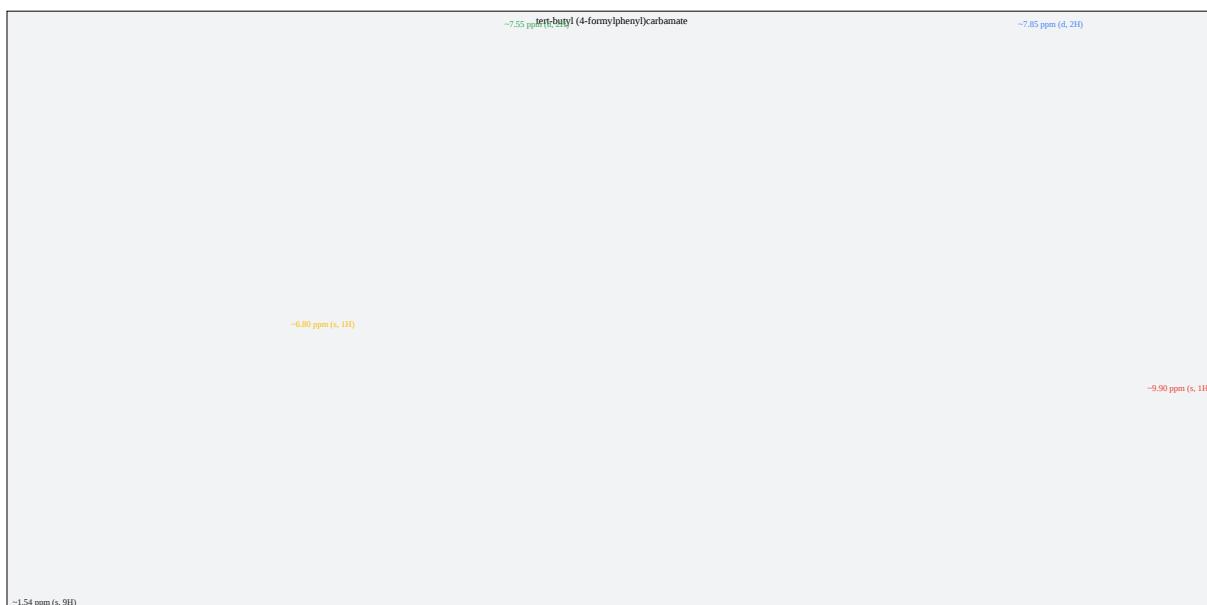
- Sample Preparation: Dissolve approximately 5-10 mg of **tert-butyl (4-formylphenyl)carbamate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically sufficient.
 - Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.
 - Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

- Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

The expected chemical shifts (δ) and coupling patterns for TBFPC in CDCl_3 are summarized below.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J)
Aldehyde (-CHO)	~9.90	Singlet (s)	1H	N/A
Aromatic (H _a)	~7.85	Doublet (d)	2H	~8.5 Hz
Aromatic (H _b)	~7.55	Doublet (d)	2H	~8.5 Hz
Amine (-NH)	~6.80	Singlet (s, broad)	1H	N/A
tert-butyl (-C(CH ₃) ₃)	~1.54	Singlet (s)	9H	N/A

Diagram: ^1H NMR Structural Assignments

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Caption: Key ^1H NMR chemical shift assignments for **tert-butyl (4-formylphenyl)carbamate**.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups.

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- Processing: Process the FID similarly to the ¹H NMR data. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Assignment	Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)	~191
Carbamate Carbonyl (C=O)	~152
Aromatic C-N	~145
Aromatic C-CHO	~132
Aromatic CH	~130
Aromatic CH	~118
tert-butyl Quaternary C	~81
tert-butyl Methyl C	~28

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

- **Sample Preparation:** Place a small amount of the solid TBFPC sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be acquired first.

The IR spectrum of TBFPC will be dominated by characteristic absorptions of its key functional groups.

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
N-H Stretch (carbamate)	~3300	Medium
C-H Stretch (aromatic)	~3100-3000	Medium
C-H Stretch (aldehyde)	~2850, ~2750	Weak (Fermi doublet)
C=O Stretch (aldehyde)	~1690	Strong
C=O Stretch (carbamate)	~1710	Strong
C=C Stretch (aromatic)	~1600, ~1500	Medium
N-H Bend / C-N Stretch	~1530	Medium
C-O Stretch (carbamate)	~1230	Strong

Diagram: IR Workflow



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- To cite this document: BenchChem. [tert-butyl (4-formylphenyl)carbamate spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111903#tert-butyl-4-formylphenyl-carbamate-spectral-data-nmr-ir-ms>

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